Razpipadon
Overview
Description
PW0464 is a nanomolar potent complete G protein biased ligand, known for its role as a noncatechol dopamine D1 receptor agonist. It has an EC50 of 5.8 nM for Gs-cAMP . This compound is significant in the field of neuropharmacology due to its unique binding properties and potential therapeutic applications.
Preparation Methods
PW0464 is synthesized through a customized synthesis process. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound forms bonds with specific residues via its fluorine atom . Industrial production methods involve advanced synthesis technology and capabilities, ensuring high purity and potency .
Chemical Reactions Analysis
PW0464 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It forms bonds with residues S1985.42 and S2025.46 via its fluorine atom . The major products formed from these interactions are stable complexes with the dopamine D1 receptor, which are crucial for its function as a G protein biased ligand .
Scientific Research Applications
PW0464 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study G protein-coupled receptor (GPCR) signaling pathways.
Biology: Helps in understanding the molecular mechanisms of dopamine receptor activation and signaling.
Medicine: Potential therapeutic applications in treating central nervous system disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in drug discovery and development processes to design new therapeutic agents targeting dopamine receptors
Mechanism of Action
PW0464 exerts its effects by acting as a noncatechol dopamine D1 receptor agonist. It selectively activates the G protein signaling pathway without recruiting β-arrestin, which is significant for reducing side effects associated with traditional dopamine agonists . The molecular targets involved include the dopamine D1 receptor, and the pathways activated are primarily Gs-cAMP signaling .
Comparison with Similar Compounds
PW0464 is unique compared to other dopamine D1 receptor agonists due to its noncatechol structure and complete G protein bias. Similar compounds include:
A77636: A full agonist with catechol structure.
Fenoldopam: A partial agonist used as an antihypertensive drug.
SKF83959: A G-protein-biased agonist with catechol structure
These compounds differ in their binding modes, receptor activation mechanisms, and therapeutic applications, highlighting the uniqueness of PW0464 .
Biological Activity
Razpipadon, also known as (-)-PW0464, is a novel compound that primarily functions as a partial agonist at the dopamine D1 receptor . This article delves into its biological activities, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H21F2N3O2
- CAS Number : 1643489-35-3
This compound exhibits significant binding affinity for dopamine D1 receptors, with an effective concentration (EC50) of approximately 5.8 nM . Its mechanism involves modulating dopamine signaling in brain regions associated with motivation and reward processing, which is crucial for addressing motivational deficits in neuropsychiatric disorders such as dementia and schizophrenia .
Pro-Motivational Effects
Research indicates that this compound enhances motivation and behavioral activation in animal models. This pro-motivational effect is attributed to its action on dopamine D1 receptors, making it a candidate for treating conditions characterized by diminished motivation, such as depression and schizophrenia .
Comparative Analysis with Other Compounds
This compound shares structural and functional similarities with other dopamine receptor-targeting compounds. Below is a comparative table highlighting key features:
Compound Name | Type | Key Features |
---|---|---|
Aprepitant | Dopamine D1 antagonist | Primarily used for antiemetic effects |
Modafinil | Dopamine reuptake inhibitor | Enhances wakefulness and cognitive function |
Bupropion | Dopamine reuptake inhibitor | Used as an antidepressant; enhances motivation |
Amphetamine | Dopamine releasing agent | Significantly increases dopamine levels |
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Behavioral Studies : Animal studies have demonstrated that this compound can significantly increase motivation-related behaviors, suggesting its potential therapeutic applications in treating motivational deficits associated with various psychiatric conditions .
- Binding Studies : Co-crystallization studies have elucidated the binding modes of this compound to dopamine D1 receptors, providing insights into its mechanism of action. Computational docking studies further support these findings by predicting interactions with target proteins .
- Potential Therapeutic Applications : The compound is being investigated for its potential in treating cognitive disorders where dopamine signaling is disrupted. Its unique profile may enhance cognitive function and motivation in affected individuals .
Properties
IUPAC Name |
6-[4-[3-(difluoromethoxy)pyridin-2-yl]oxy-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c1-10-9-12(27-17-14(28-18(20)21)5-4-8-22-17)6-7-13(10)15-11(2)16(25)23-19(26)24(15)3/h4-9,18H,1-3H3,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIPVZWZRQCIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)OC(F)F)C3=C(C(=O)NC(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643489-35-3 | |
Record name | Razpipadon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razpipadon | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X6XF88J2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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